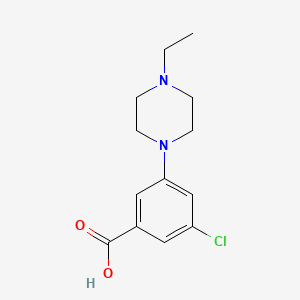
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and an ethylpiperazinyl group at the 5-position of the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 90°C for a specific duration to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound serves as a precursor in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazinyl group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazinyl group and a benzoate group with nitro substituents.
Uniqueness
3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid is unique due to the specific positioning of the chloro and ethylpiperazinyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC名 |
3-chloro-5-(4-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18) |
InChIキー |
HHGSPAJQVJEWSC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


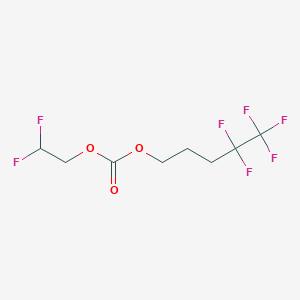
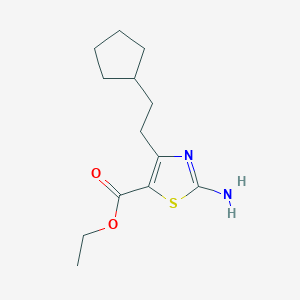

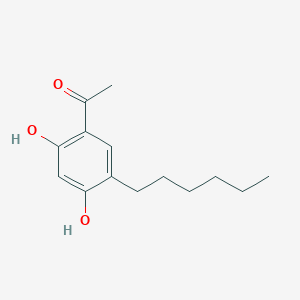
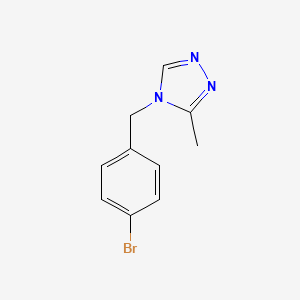

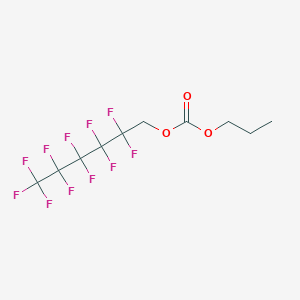


![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
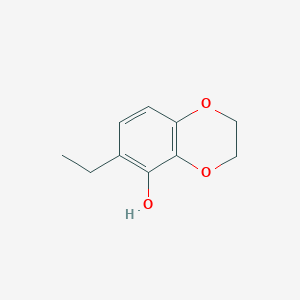
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
